molecular formula C22H21NO3 B6100301 N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide

N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide

Cat. No. B6100301
M. Wt: 347.4 g/mol
InChI Key: VZDVEXMLVMOVRP-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide, also known as BMB, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. BMB is a potent and selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression.

Mechanism of Action

N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide exerts its pharmacological effects by selectively antagonizing the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. The P2Y14 receptor is activated by UDP-glucose, which is a nucleotide sugar that is released from various cells, including immune cells, cancer cells, and platelets. Activation of the P2Y14 receptor leads to the activation of various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. This compound selectively binds to the P2Y14 receptor and inhibits the activation of downstream signaling pathways, thereby inhibiting the growth, migration, and survival of various cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival, the reduction of pro-inflammatory cytokine production, and the modulation of the immune response. This compound has also been shown to induce apoptosis in various cancer cells, including breast, lung, and colon cancer cells, and inhibit the growth and metastasis of these cells. In addition, this compound has been shown to reduce the migration of immune cells to the site of inflammation and inhibit the activation of T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the P2Y14 receptor, its stability in various biological matrices, and its low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research on N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide, including the development of more potent and selective P2Y14 receptor antagonists, the investigation of the role of P2Y14 receptor in various diseases, and the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and immune disorders, need to be further investigated. Finally, the development of novel drug delivery systems for this compound, such as nanoparticles and liposomes, could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective antagonist of the P2Y14 receptor, which is involved in various physiological processes. This compound has several potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders. The development of more potent and selective P2Y14 receptor antagonists, the investigation of the role of P2Y14 receptor in various diseases, and the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo are the future directions for the research on this compound.

Synthesis Methods

The synthesis of N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide involves a multistep process that includes the reaction of 4-methoxyphenol with benzyl chloride in the presence of a base to yield 4-methoxybenzyl alcohol. The alcohol is then reacted with 4-chloromethylbenzoic acid in the presence of a coupling agent to yield the corresponding ester. The ester is then reduced to the alcohol using a reducing agent, followed by the reaction with benzoyl chloride in the presence of a base to yield this compound.

Scientific Research Applications

N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the migration of immune cells to the site of inflammation. In immune disorders, this compound has been shown to modulate the immune response by inhibiting the activation of immune cells, such as T cells and dendritic cells.

properties

IUPAC Name

N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-25-20-11-13-21(14-12-20)26-16-18-7-9-19(10-8-18)22(24)23-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDVEXMLVMOVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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